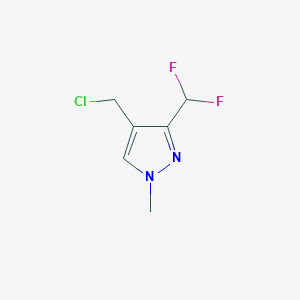

4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .

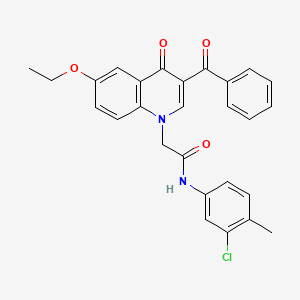

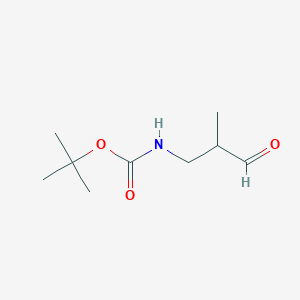

Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” would consist of a pyrazole ring substituted at the 4-position with a chloromethyl group, at the 3-position with a difluoromethyl group, and at the 1-position with a methyl group. The exact structure would need to be confirmed with techniques such as X-ray crystallography .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can undergo selective electrophilic di- and monofluorinations . The exact reactions that “4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen

- Difluoromethylation : This compound’s difluoromethyl group (CF₂H) is valuable in organic synthesis. Researchers have used it to functionalize diverse fluorine-containing heterocycles, which are core moieties in various biologically and pharmacologically active ingredients .

- Selective Fluorination : A study established a domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor. The reaction outcomes depend on the reaction environment, yielding gem-difluoro-oxylated quinazolin(thi)ones without a base and monofluoro-oxylated analogues under basic conditions .

- The chloromethyl group in this compound can react with thiol groups via glutathione S-transferase–mediated reactions. Fluorescent probes containing this group, such as CellTracker™ probes, are used to label and track cells in live-cell imaging experiments .

Organic Synthesis and Medicinal Chemistry

Fluorescent Probes in Cell Biology

Wirkmechanismus

Target of Action

The primary target of the compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is thiol groups within cells . The compound contains a chloromethyl group that reacts with these thiol groups, utilizing a glutathione S-transferase–mediated reaction .

Mode of Action

The interaction of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole with its targets involves a reaction with thiol groups. This reaction is mediated by glutathione S-transferase, an enzyme that is ubiquitous in most cells . The result of this interaction is the transformation of the compound into cell-impermeant reaction products .

Biochemical Pathways

The compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole affects the glutathione pathway. Glutathione, a crucial antioxidant in cells, reacts with the compound, leading to the formation of cell-impermeant reaction products

Pharmacokinetics

It’s known that the compound can freely pass through cell membranes . This property likely contributes to its bioavailability, allowing it to reach its intracellular targets effectively.

Result of Action

The molecular and cellular effects of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole’s action involve the formation of cell-impermeant reaction products . These products are formed when the compound reacts with thiol groups in the presence of glutathione S-transferase

Action Environment

The action of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can be influenced by environmental factors. For instance, the outcomes of reactions involving the compound can be restricted by the reaction environment . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-3-(difluoromethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQAUPKNLFSBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)

![tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2693936.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)

![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)

![N-1,3-benzodioxol-5-yl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2693945.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)

![2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2693947.png)

![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)